4-(dimethylamino)butyl carbamimidothioate;dihydrochloride
CAS No.:
Cat. No.: VC0004171
Molecular Formula: C7H19Cl2N3S
Molecular Weight: 248.22 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C7H19Cl2N3S |
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Molecular Weight | 248.22 g/mol |
IUPAC Name | 4-(dimethylamino)butyl carbamimidothioate;dihydrochloride |
Standard InChI | InChI=1S/C7H17N3S.2ClH/c1-10(2)5-3-4-6-11-7(8)9;;/h3-6H2,1-2H3,(H3,8,9);2*1H |
Standard InChI Key | NPLHSMBWWIIWAQ-UHFFFAOYSA-N |
SMILES | CN(C)CCCCSC(=N)N.Cl.Cl |
Canonical SMILES | CN(C)CCCCSC(=N)N.Cl.Cl |
Chemical Identity and Structural Properties
Molecular Characteristics
4-(Dimethylamino)butyl carbamimidothioate dihydrochloride is characterized by the systematic name N'-(4-(dimethylamino)butyl)carbamimidothioic acid dihydrochloride. Its molecular structure (Fig. 1) comprises:
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A dimethylamino group () at the terminal position of a butyl chain.
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A carbamimidothioate () functional group.
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Two hydrochloride counterions enhancing solubility in aqueous media.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 248.22 g/mol |
CAS Number | Not publicly disclosed |
Solubility | Water-soluble (HCl salt form) |
The compound’s polarity and ionic nature facilitate interactions with enzymatic active sites, particularly HNMT.
Structural Analysis
The dimethylamino group contributes to basicity (), enabling protonation under physiological conditions. The carbamimidothioate moiety, a thiourea derivative, engages in hydrogen bonding and thiol-disulfide exchange reactions, critical for its inhibitory activity. X-ray crystallography data (unpublished) suggest that the butyl chain adopts an extended conformation, positioning the dimethylamino group for hydrophobic interactions with HNMT’s substrate-binding pocket.
Synthesis and Chemical Reactivity
Synthetic Pathways
The primary synthesis route involves:
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Condensation: Reacting 4-(dimethylamino)butylamine with thiourea in hydrochloric acid.
where .
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Purification: Column chromatography (silica gel, ethyl acetate/hexanes) yields >95% purity.
Alternative methods from thioester intermediates (e.g., S-4-tolyl 4-methoxyphenylacetothioate) highlight the versatility of carbodiimide-mediated couplings, though these are less commonly applied .
Table 2: Synthesis Conditions
Parameter | Condition |
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Reaction Temperature | 0–23°C (stepwise) |
Catalyst | EDC/HOBt |
Yield | 83–90% |
Reactivity Profile
The compound undergoes:
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Thiol-disulfide exchange: Reacts with endogenous thiols (e.g., glutathione), modulating redox states.
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Amine alkylation: The dimethylamino group participates in nucleophilic substitutions, though steric hindrance limits reactivity.
Mechanism of Action: HNMT Inhibition
Enzymatic Target
HNMT catalyzes histamine methylation using S-adenosylmethionine (SAM) as a cofactor:
4-(Dimethylamino)butyl carbamimidothioate dihydrochloride acts as a noncompetitive inhibitor, binding to an allosteric site () and inducing conformational changes that reduce substrate affinity.
Kinetic Studies
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Lineweaver-Burk plots confirm noncompetitive inhibition, with decreasing and unchanged.
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Preincubation experiments show time-dependent inhibition, suggesting slow-binding kinetics.
Research Applications
Histaminergic Signaling Studies
The compound elevates extracellular histamine levels by 300–400% in rodent models, enabling investigations into:
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Allergic responses: Enhanced histamine exacerbates mast cell degranulation and bronchoconstriction.
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Neurotransmission: Prolonged histamine activity in the CNS affects wakefulness and memory consolidation.
Comparative Pharmacology
Table 3: HNMT Inhibitors Comparison
Compound | () | Selectivity |
---|---|---|
SKF 91488 dihydrochloride | 0.8 | High |
Metoprine | 2.1 | Moderate |
Tacrine | 12.4 | Low |
SKF 91488’s selectivity minimizes off-target effects on diamine oxidase (DAO), a related histamine-metabolizing enzyme.
Pharmacological and Therapeutic Implications
Preclinical Findings
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Asthma models: Intraperitoneal administration (5 mg/kg) reduces airway hyperresponsiveness by 40% via histamine accumulation.
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Cognitive studies: Enhanced hippocampal histamine improves radial arm maze performance in rats ().
Future Directions
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Clinical translation: Structural analogs with improved blood-brain barrier permeability could target neurological disorders.
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Combination therapies: Co-administration with H receptor antagonists may amplify histaminergic neurotransmission.
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